(1S,3R)-1,2,3-Trimethylcyclopentan

Übersicht

Beschreibung

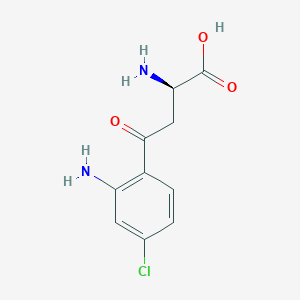

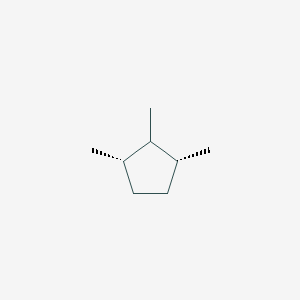

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-, also known as Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-, is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

(1S,3R)-1,2,3-Trimethylcyclopentan: wird als chirales Bauelement bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Stereochemie ist entscheidend für die Herstellung von Medikamenten mit bestimmten gewünschten Aktivitäten. Beispielsweise können seine Derivate zur Synthese von Aminosäuren wie (1S,3R)-(+)-3-Aminocyclopentancarbonsäure verwendet werden, die Anwendungen in der Peptidsynthese und im Wirkstoffdesign haben .

Nanotechnologie

Die Derivate der Verbindung können funktionalisiert werden, um Nanomaterialien zu erzeugen, die in Drug-Delivery-Systemen eingesetzt werden. Diese Systeme können gezielt bestimmte Zellen oder Gewebe ansteuern, wodurch die Wirksamkeit der Behandlungen verbessert und Nebenwirkungen reduziert werden. Beispielsweise ist die gezielte Induktion von Ferroptose in der Leukämietherapie eine neuartige Strategie, die möglicherweise solche Derivate verwenden könnte .

Antitumorforschung

Die spezifische Stereochemie von This compound ist in der Antitumorforschung von Bedeutung. Beispielsweise zeigte unter den Diastereomeren von RSL3 nur das (1S, 3R)-RSL3 eine wirksame Letalität gegenüber bestimmten Krebszellen, was auf sein Potenzial in der gezielten Krebstherapie hindeutet .

Wirkmechanismus

Target of Action

The primary target of (1S,3R)-1,2,3-trimethylcyclopentane, also known as 1S,3R-ACPD, is the metabotropic glutamate receptors (mGluRs) affecting breathing . These receptors play a crucial role in modulating neuronal excitability and synaptic transmission in the central nervous system .

Mode of Action

(1S,3R)-1,2,3-trimethylcyclopentane interacts with its targets, the mGluRs, resulting in multiple effects. These include a reduction of inspiratory-modulated synaptic currents and an increase of neuronal excitability via an inward current associated with a decrease of membrane conductance .

Biochemical Pathways

The compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptors (mGluRs). Activation of these receptors influences the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This modulation of synaptic transmission is a key aspect of the compound’s biochemical action.

Pharmacokinetics

It’s known that the compound’s toxicity and pharmacokinetic characteristics limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is a modulation of synaptic transmission and neuronal excitability. Specifically, it reduces inspiratory-modulated synaptic currents and increases neuronal excitability . This can have significant effects on physiological processes such as breathing.

Eigenschaften

IUPAC Name |

(1R,3S)-1,2,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNHOPGKQCXIQ-DHBOJHSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025626, DTXSID501025723 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-69-6, 19374-46-0 | |

| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19374-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

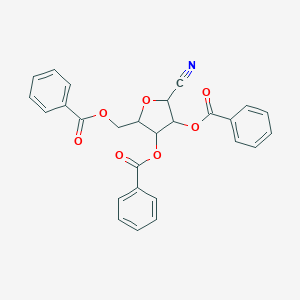

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)